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Technical Support Center: Psoralen Monoadducts in COMRADES Experiments

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Compound of Interest		
Compound Name:	Psoralen-triethylene glycol azide	
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Welcome to the technical support center for COMRADES (Crosslinking of Matched RNAs and Deep Sequencing) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage psoralen monoadducts in their RNA structure analysis workflows.

Frequently Asked Questions (FAQs) Q1: What are psoralen monoadducts and how do they differ from crosslinks in the context of COMRADES?

A: Psoralens are compounds that can intercalate into double-stranded regions of nucleic acids. Upon exposure to long-wave UV light (UVA, ~365 nm), they form covalent bonds with pyrimidine bases (uracil in RNA).[1][2]

- Monoadducts: A single psoralen molecule reacts with a pyrimidine on one of the RNA strands. This is the initial photochemical reaction.[2][3]
- Interstrand Crosslinks (ICLs): A monoadduct can absorb a second photon and react with a
 pyrimidine on the opposite RNA strand, creating a covalent link between the two strands.[2]
 [4]

In COMRADES, the goal is to identify interacting RNA strands. This is achieved by first creating ICLs to capture the interaction, followed by a photoreversal step that converts the ICLs back



into monoadducts, allowing for downstream enzymatic reactions like ligation and reverse transcription.[5][6]

Q2: Why is it necessary to deal with psoralen monoadducts in COMRADES experiments?

A: Psoralen monoadducts are a critical intermediate in the COMRADES workflow, but they also present a challenge. While ICLs are essential for capturing the RNA-RNA interaction, they must be reversed to monoadducts to allow the two RNA strands to be ligated into a single chimeric molecule for sequencing. However, these remaining monoadducts can act as a block to reverse transcriptase, which is necessary for converting the RNA into cDNA for sequencing.[7] [8] Therefore, understanding and managing monoadducts is crucial for a successful COMRADES experiment.

Q3: How do psoralen monoadducts affect the reverse transcription step in the COMRADES workflow?

A: Psoralen monoadducts on the RNA template can cause the reverse transcriptase to stall or dissociate, leading to truncated cDNA products.[7][8] This is analogous to the observed blockage of RNA polymerase during transcription by psoralen adducts.[7][8][9] The furan-side monoadduct, in particular, has been shown to block transcription when present on the template strand.[7][8] This stalling can lead to a loss of sequencing reads corresponding to the interacting regions, potentially biasing the final structural data.

Troubleshooting Guides Problem 1: Low yield of chimeric reads in the final sequencing data.

This could be due to several factors related to psoralen adducts.



Potential Cause	Recommended Solution	
Inefficient psoralen crosslinking	Increase the concentration of the psoralen derivative (e.g., AMT) or the duration of UVA (365 nm) irradiation. Ensure even illumination of the sample.[5]	
Poor photoreversal of crosslinks	Optimize the photoreversal step by adjusting the duration and intensity of short-wave UV (254 nm) irradiation. Ensure the sample is kept on ice to minimize RNA degradation.[1][5][6]	
Excessive RNA degradation during photoreversal	Minimize the duration of 254 nm UV exposure. Consider using a singlet quencher like acridine orange to protect the RNA from photodamage during irradiation.[10][11][12]	
Reverse transcriptase stalling at monoadducts	Use a reverse transcriptase with higher processivity and strand displacement activity. Optimize the reverse transcription reaction conditions (e.g., temperature, additives).	
Inefficient ligation of crosslinked RNA fragments	Ensure that the photoreversal of crosslinks to monoadducts is efficient, as remaining crosslinks will prevent ligation. Verify the activity of the RNA ligase.	

Problem 2: High background of non-chimeric reads.

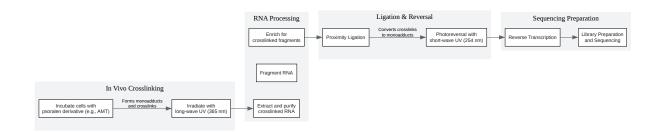
This can occur if the psoralen crosslinking is not specific or if there is a high level of random ligation.



Potential Cause	Recommended Solution	
Non-specific psoralen intercalation	Optimize the psoralen concentration and incubation time to favor intercalation into bona fide double-stranded regions.	
Formation of monoadducts in single-stranded regions	While less frequent, this can occur. Ensure that the purification steps for crosslinked fragments are stringent.	
Random ligation of non-crosslinked RNA fragments	Perform a control experiment where the photoreversal step is done before the proximity ligation. This will help to estimate the level of background ligation.	

Experimental Protocols & Methodologies Key Experimental Steps in COMRADES Involving Psoralen

The following is a summarized workflow for the psoralen-related steps in a typical COMRADES experiment.





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COMRADES workflow highlighting psoralen-related steps.

Protocol 1: Psoralen Crosslinking in vivo

- Reagent Preparation: Prepare a stock solution of a psoralen derivative, such as 4'-aminomethyl trioxsalen (AMT), in an appropriate solvent (e.g., water or DMSO). A common working concentration is 0.5 mg/mL in PBS.[5]
- Cell Treatment: Wash cultured cells with PBS and incubate with the psoralen solution for a defined period (e.g., 10-20 minutes) to allow for cell penetration and intercalation into RNA.
 [5]
- UVA Irradiation: Irradiate the cells with long-wave UV light (365 nm) on ice for a specified time (e.g., 10-20 minutes).[5][6] The duration of irradiation can be optimized to control the ratio of monoadducts to crosslinks. Shorter irradiation times favor monoadduct formation, while longer times increase the yield of crosslinks.[9]

Protocol 2: Photoreversal of Psoralen Crosslinks

- Sample Preparation: After enrichment of the crosslinked RNA fragments, resuspend the RNA in nuclease-free water.
- UV Irradiation: Place the sample on ice and irradiate with short-wave UV light (254 nm) for a specific duration (e.g., 5-15 minutes).[1][5][6] The optimal time should be determined empirically to maximize crosslink reversal while minimizing RNA degradation.
- Post-Irradiation Handling: Proceed immediately to the next step in the COMRADES protocol (e.g., reverse transcription) to minimize RNA degradation.

Quantitative Data Summary

The efficiency of psoralen adduct formation and reversal can vary depending on the specific psoralen derivative, RNA sequence and structure, and experimental conditions. The following table provides a summary of some reported quantitative data, primarily from studies on DNA, which can serve as a starting point for optimization in RNA-based COMRADES experiments.

Troubleshooting & Optimization

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Parameter	Condition	Observation	Reference
Monoadduct vs. Crosslink Formation	Increasing UVA (365 nm) dose	The ratio of crosslinks to monoadducts generally increases with higher UVA doses.	[9]
Photoreversal Efficiency	254 nm irradiation of crosslinks	Can convert a significant fraction of crosslinks back to monoadducts. Quantum yields for photoreversal have been reported in the range of 0.16-0.30 for DNA.[10][11]	[10][11]
RNA Integrity during Photoreversal	254 nm irradiation for 30 min	Can lead to significant RNA degradation (less than 0.5% intact). The presence of a singlet quencher like acridine orange can improve RNA integrity (up to 30% intact).[10][11]	[10][11][12]
UVA vs. UVB for Adduct Formation	Comparison of 365 nm (UVA) vs. ~300 nm (UVB)	UVB irradiation can lead to a higher overall adduct formation but may favor the formation of 3,4-monoadducts over the 4',5'-monoadducts that are precursors to crosslinks.[13]	[13]



Signaling Pathways and Logical Relationships

The formation and reversal of psoralen adducts is a key logical relationship in the COMRADES experimental design.



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Logical flow of psoralen adduct formation and reversal.

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